9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one

Spectrophotometric analysis Germanium quantification Fluorone dye reagents

9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one (p-dimethylaminophenylfluorone, DMAPF) is a 9-aryl-substituted 2,6,7-trihydroxyfluorone dye belonging to the xanthen-3-one class. First synthesised by Kimura and co-workers as a colorimetric reagent for germanium in 1956 , DMAPF has since been validated for spectrophotometric and voltammetric determination of germanium, antimony, tungsten, and molybdenum.

Molecular Formula C21H17NO5
Molecular Weight 363.4 g/mol
CAS No. 6098-86-8
Cat. No. B1658439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one
CAS6098-86-8
Molecular FormulaC21H17NO5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O
InChIInChI=1S/C21H17NO5/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21/h3-10,23-25H,1-2H3
InChIKeyJLQIGMKUPIXLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one (CAS 6098-86-8): Analytical Reagent Procurement Guide


9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one (p-dimethylaminophenylfluorone, DMAPF) is a 9-aryl-substituted 2,6,7-trihydroxyfluorone dye belonging to the xanthen-3-one class [1]. First synthesised by Kimura and co-workers as a colorimetric reagent for germanium in 1956 [2], DMAPF has since been validated for spectrophotometric and voltammetric determination of germanium, antimony, tungsten, and molybdenum [3]. The compound is commercially available as the free base (CAS 6098-86-8) and as the sulfate salt hydrate (CAS 71501-19-4, HPLC purity >96.0%, λmax 460–465 nm) . Its defining structural feature—a para-dimethylamino substituent on the 9-phenyl ring—differentiates it from the parent phenylfluorone and governs its complexation selectivity, sensitivity, and operational stability in acidic ethanolic media.

Why Phenylfluorone or Other 9-Substituted Fluorones Cannot Simply Replace 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one


The 9-aryl substituent on the xanthen-3-one core directly modulates the electron-density distribution across the fluorone π-system, shifting the absorption maximum, altering metal-chelate stability constants, and reordering interference profiles [1]. The para-dimethylamino group is a strong electron-donating substituent that lowers the oxidation potential of the free ligand, enhances the solubility of the germanium complex in hydrochloric acid–ethanol without requiring a dispersing stabiliser, and shifts the optimal acidity window for complex formation relative to the unsubstituted phenylfluorone [2][3]. Consequently, analytical protocols optimised for phenylfluorone (CAS 975-17-7)—which requires gum arabic or polyvinylalcohol as a dispersant and operates at different HCl molarities—cannot be transferred to DMAPF without re-validation of linear range, detection limit, and interfering-ion tolerance [4]. These differences are quantified in the evidence items below.

Quantitative Differentiation Evidence for 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one Versus Closest Analogs


Germanium Determination: 20+ Hour Complex Stability Without Stabilising Agent, Versus Phenylfluorone's Requirement for Gum Arabic or Polyvinylalcohol Dispersants

In hydrochloric acid–ethanol solution, the Ge(IV)–DMAPF complex maintains stable extinction for at least 20 hours without any added stabilising agent [1]. In contrast, the Ge–phenylfluorone complex precipitates rapidly from aqueous–ethanolic media and requires dispersion with gum arabic or polyvinylalcohol to maintain a measurable homogeneous phase [2]. This operational difference arises from the electron-donating dimethylamino substituent, which enhances the solubility of the ternary complex in the reaction medium.

Spectrophotometric analysis Germanium quantification Fluorone dye reagents

Antimony(III) Ultra-Trace Voltammetric Detection: 1.0 nM Detection Limit with p-DMPF Complex on Hanging Mercury Drop Electrode

The Sb(III)–p-DMPF complex, when adsorbed onto a hanging mercury drop electrode (HMDE) and measured by linear sweep voltammetry, yields a detection limit of 1.0 × 10⁻⁹ M (approximately 0.12 ng Sb/mL) with a 5-minute preconcentration time and a linear dynamic range from 4.0 × 10⁻⁹ to 4.0 × 10⁻⁷ M [1]. The relative standard error at 8.0 × 10⁻⁸ M Sb(III) is 2.9%. By comparison, phenylfluorone-based spectrophotometric methods for antimony typically report detection limits near 1 ng/mL—approximately one order of magnitude higher—because the colored Sb–phenylfluorone complex has a lower molar absorptivity in the visible range [2].

Adsorptive stripping voltammetry Antimony trace analysis Electroanalytical chemistry

Tungsten Determination: Molar Extinction Coefficient ε₅₃₀ = 3 × 10⁴ and Minimum Determined Concentration of 0.15 μg W/mL

A rapid photometric method for tungsten using p-dimethylaminophenylfluorone establishes a 1:1 W:R complex at pH 2.0–3.5, with a conditional molar extinction coefficient ε₅₃₀ = 3 × 10⁴ L·mol⁻¹·cm⁻¹ and a minimum determinable tungsten concentration Cmin = 0.15 μg W/mL [1]. The relative error of the method does not exceed ±2.2% when applied against an alloyed steel matrix. The dimethylamino substituent shifts the complex absorption to longer wavelengths compared with the phenylfluorone–W system, reducing spectral interference from Fe(III) and other matrix components commonly encountered in steel analysis [2].

Tungsten photometric analysis Alloyed steel quality control Fluorone reagent sensitivity

Molybdenum in Seawater: DMAPF Enables Ligand-Exchange Spectrophotometry After α-Benzoinoxime Pre-Concentration

A validated method for molybdenum in seawater uses α-benzoinoxime extraction into chloroform from 0.1 M HCl, followed by ligand exchange with dimethylaminophenylfluorone (DMAPF) in the presence of cetyltrimethylammonium bromide (CTMAB) to form a Mo–DMAPF ternary complex detectable by spectrophotometry [1]. The method successfully quantified molybdenum at 10.1 μg/dm³ in coastal seawater from Abashiri Harbor, consistent with independently reported values. In contrast, phenylfluorone-based molybdenum methods often suffer from interference by tungsten and vanadium co-existing in seawater, requiring additional masking steps that DMAPF-based protocols circumvent through the selective ligand-exchange step [2].

Seawater trace-metal analysis Molybdenum quantification Ligand-exchange spectrophotometry

Electron-Donating Dimethylamino Substituent Lowers Oxidation Potential Compared with Unsubstituted Phenylfluorone: Class-Level Antioxidant Potency Inference

Cyclic voltammetry of immobilised microparticles showed that substitution of hydrogen at the phenyl ring of 2,6,7-trihydroxy-9-phenylxanthen-3-one with an electron-donating group lowered the biological oxidation potential of the resulting compounds [1]. Among the ten 9-aryl-substituted 2,6,7-trihydroxyxanthen-3-one derivatives evaluated, the dimethylamino-substituted derivative exhibited a measurably lower anodic peak potential than the parent phenylfluorone, consistent with enhanced reducing power imparted by the +M effect of the para-N(CH₃)₂ group . This property is relevant for research applications where the reducing capacity of the xanthen-3-one scaffold must be tuned by substituent choice.

Cyclic voltammetry Antioxidant potency screening Xanthen-3-one SAR

Germanium Multi-Fluorone Head-to-Head Screen: DMAPF Exhibits Distinct Acidity and CTMAB Sensitisation Behaviour Among Eight 9-Substituted Fluorones

Shen and Wang (1983) systematically compared eight 9-substituted-2,3,7-trihydroxyfluorones—including methyl, phenyl, p-bromophenyl, p-dimethylaminophenyl, m-nitrophenyl, o-nitrophenyl, salicyl, and β-hydroxynaphthyl—for germanium colour reactions in the presence of cationic surfactant CTMAB [1]. All eight reagents formed ternary complexes with Ge(IV) and CTMAB in strongly acidic media; however, the p-dimethylaminophenyl derivative exhibited a distinct optimal acidity window and a characteristic absorption maximum that differed from the parent phenylfluorone by approximately 20 nm, attributable to the auxochromic effect of the para-N(CH₃)₂ group. While salicylfluorone and o-nitrophenylfluorone yielded the highest overall molar extinction coefficients (ε ~1.8–1.9 × 10⁵ L·mol⁻¹·cm⁻¹) in the CTMAB-sensitised system, DMAPF offered a unique combination of moderate sensitivity with superior solubility of the ternary complex in ethanolic HCl medium, avoiding the turbidity issues encountered with the nitro-substituted analogs [2].

Multi-fluorone comparison Germanium colour reaction Micellar sensitisation

Recommended Procurement Scenarios for 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one Based on Quantitative Evidence


Germanium Determination in Ores and Minerals Without Dispersing Agent

The DMAPF–germanium complex remains stable for ≥20 hours in HCl–ethanol without gum arabic or polyvinylalcohol [1]. This makes DMAPF the preferred reagent for batch-wise germanium assay in silicate rocks, lead–zinc ores, and coal fly ash, where long bench-top stability and simplified reagent preparation reduce analyst workload and inter-batch variability. Procurement is recommended for mining and geochemical laboratories seeking a single-component colorimetric reagent for germanium.

Ultra-Trace Antimony Monitoring in Biological and Environmental Matrices

The p-DMPF–Sb(III) adsorptive stripping voltammetric method achieves a 1.0 × 10⁻⁹ M detection limit with 2.9% RSD [2]. This sensitivity is sufficient for antimony determination in human hair, natural waters, and acid digests where regulatory or toxicological thresholds are in the low ng/mL range. Laboratories performing occupational exposure monitoring or environmental surveillance of antimony should procure DMAPF for electroanalytical method development.

Tungsten Quality Control in Alloyed Steel Production

The DMAPF photometric method for tungsten provides a conditional molar extinction coefficient ε₅₃₀ = 3 × 10⁴ with a relative error ≤ ±2.2% against alloyed steel backgrounds [3]. Metallurgical quality-control laboratories can integrate DMAPF into routine tungsten determination workflows without preliminary iron separation, leveraging the bathochromic shift imparted by the dimethylamino group to minimise spectral interference from the iron matrix.

Structure–Activity Relationship Studies of Xanthen-3-One Antioxidants

The para-dimethylamino substituent lowers the oxidation potential of the 2,6,7-trihydroxyxanthen-3-one scaffold relative to the unsubstituted phenyl derivative [4]. Medicinal chemistry and natural-product research groups synthesising or benchmarking antioxidant xanthen-3-one libraries should include DMAPF as the electron-rich reference compound to establish the electrochemically determined reducing-power range within a congeneric series.

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